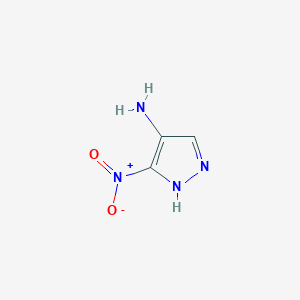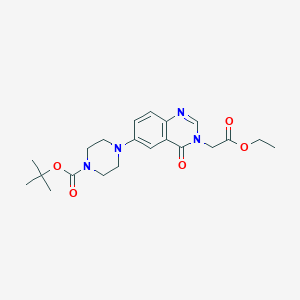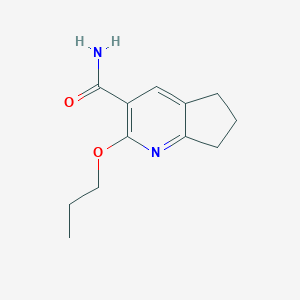
2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide, also known as CYM51010, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of cyclopenta[b]pyridine derivatives and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of the enzyme monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide may increase dopamine levels in the brain, which could help to protect against neurodegenerative diseases.
Biochemical and Physiological Effects:
2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of Parkinson's disease and Alzheimer's disease. 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide has also been shown to reduce pain sensitivity in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide is its potential use in the treatment of neurodegenerative diseases and neuropathic pain. However, there are also some limitations to its use in lab experiments. For example, the exact mechanism of action of 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide is not fully understood, which could make it difficult to design experiments to test its effectiveness. In addition, 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide may have side effects that could impact the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide. One area of research could be to further investigate its potential use in the treatment of neurodegenerative diseases and neuropathic pain. Another area of research could be to investigate the mechanism of action of 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide in more detail. Additionally, future research could focus on the development of new derivatives of 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide that may have improved efficacy and fewer side effects.
Conclusion:
In conclusion, 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide is a promising compound that has shown potential for use in various scientific research applications. Its neuroprotective effects and potential use in the treatment of neurodegenerative diseases and neuropathic pain make it an interesting compound for further investigation. However, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide involves the reaction of 3-cyano-2-propoxy-6,7-dihydro-5H-cyclopenta[b]pyridine with ethyl chloroformate, followed by reaction with ammonia to form the carboxamide group. The final product is obtained after purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide has been studied for its potential use in various scientific research applications. It has been shown to have a neuroprotective effect in animal models of Parkinson's disease and Alzheimer's disease. 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to reduce pain sensitivity in animal models.
Eigenschaften
CAS-Nummer |
184761-07-7 |
|---|---|
Molekularformel |
C12H16N2O2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
2-propoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-2-6-16-12-9(11(13)15)7-8-4-3-5-10(8)14-12/h7H,2-6H2,1H3,(H2,13,15) |
InChI-Schlüssel |
HSNJNXYPFUPBFO-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C2CCCC2=N1)C(=O)N |
Kanonische SMILES |
CCCOC1=C(C=C2CCCC2=N1)C(=O)N |
Andere CAS-Nummern |
184761-07-7 |
Synonyme |
3-propoxy-2-azabicyclo[4.3.0]nona-1,3,5-triene-4-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



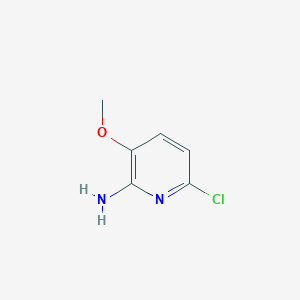
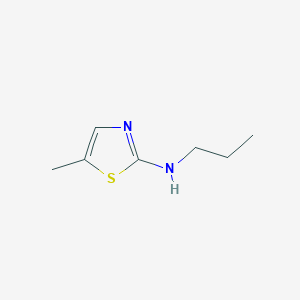

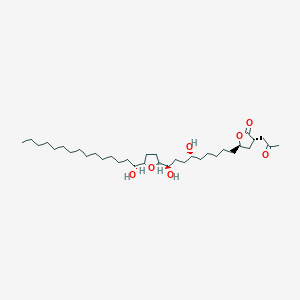

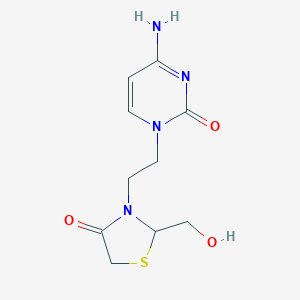
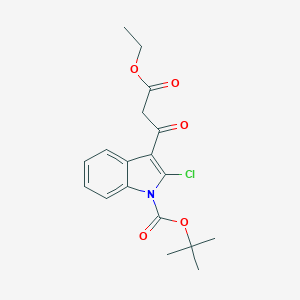
![Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate](/img/structure/B65020.png)

